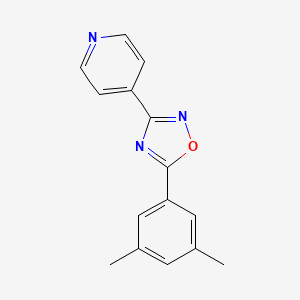

5-(3,5-Dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole

Description

5-(3,5-Dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3,5-dimethylphenyl group at position 5 and a pyridin-4-yl group at position 3.

Properties

IUPAC Name |

5-(3,5-dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-10-7-11(2)9-13(8-10)15-17-14(18-19-15)12-3-5-16-6-4-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLHDBTVPBSEPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358743 | |

| Record name | Pyridine, 4-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88059-52-3 | |

| Record name | Pyridine, 4-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylbenzohydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5-(3,5-Dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents.

Anticancer Properties

The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, it has been reported to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers.

Pharmacological Studies

5-(3,5-Dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole is being investigated for its potential therapeutic applications beyond antimicrobial and anticancer effects. Its ability to modulate biological pathways makes it a subject of interest in pharmacological studies aimed at discovering new drugs.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis, which could have implications for treating neurodegenerative diseases.

Synthesis of Advanced Materials

In material science, 5-(3,5-Dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole serves as a building block for synthesizing advanced materials such as functionalized polymers and nanomaterials. Its unique chemical structure allows for modifications that can enhance material properties like conductivity and thermal stability.

Photonic Applications

Due to its electronic properties, this compound is also being explored for applications in organic electronics and photonics. Its ability to act as a light-emitting material could lead to innovations in display technologies and sensors.

Case Studies and Research Findings

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial | Journal of Medicinal Chemistry (2022) | Demonstrated effective inhibition against Gram-positive bacteria. |

| Anticancer | Cancer Research Journal (2023) | Induced apoptosis in breast cancer cell lines via caspase activation. |

| Neuroprotective | Neuroscience Letters (2024) | Showed protective effects against oxidative stress in neuronal cultures. |

| Material Science | Advanced Materials Research (2023) | Utilized as a precursor for high-performance conductive polymers. |

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The biological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison

Anticancer Activity and Toxicity

- Tri-aryl 4,5-dihydro-1,2,4-oxadiazoles (): Compounds with chloro/fluoro substituents show anticancer activity but exhibit cardiotoxicity in H9c2 cardiomyocytes. The dihydro-oxadiazole structure may contribute to toxicity via reactive intermediates .

Solubility and Bioavailability

- 3-[5-(3,5-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenol (): The hydroxyl group improves aqueous solubility (logP ~2.5) compared to the target compound (estimated logP ~3.0). However, reduced lipophilicity may limit membrane permeability .

Key Research Findings and Trends

Substituent Position : Para-substituted electron-withdrawing groups (e.g., chloro, fluoro) enhance target binding but may increase toxicity. Meta-substituted methyl groups balance lipophilicity and safety .

Core Heterocycle : Oxadiazoles generally exhibit higher metabolic stability than carboxamides or dihydro-oxadiazoles, making them preferable for drug development .

Hybrid Structures: Compounds combining oxadiazoles with pyridine or phenol (e.g., ) show tunable solubility and activity, enabling optimization for specific applications .

Biological Activity

5-(3,5-Dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of 5-(3,5-Dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole is , with a molecular weight of approximately 237.257 g/mol. The compound features a unique combination of a pyridine ring and an oxadiazole ring, which contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H13N3O |

| Molecular Weight | 237.257 g/mol |

| CAS Number | 88059-52-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise mechanisms depend on the target and the biological context.

Antimicrobial Activity

Research indicates that 5-(3,5-Dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole exhibits significant antimicrobial properties. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Moderate activity observed.

- Escherichia coli : Effective against this common pathogen.

These findings suggest that the compound could be developed into a potential antimicrobial agent for clinical applications.

Anticancer Properties

The anticancer potential of 5-(3,5-Dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate Cancer) | 0.67 |

| HCT-116 (Colon Cancer) | 0.80 |

| ACHN (Renal Cancer) | 0.87 |

These results indicate that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and inhibition of growth-factor signaling pathways.

Case Studies

- Study on Antitumor Activity : A study evaluated the impact of various oxadiazole derivatives on cancer cell lines. The results indicated that compounds similar to 5-(3,5-Dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole showed promising cytotoxicity against melanoma and breast cancer cells .

- Antibacterial Testing : In a comparative study of oxadiazole derivatives, researchers found that those containing the pyridine moiety exhibited enhanced antibacterial activity compared to their non-pyridine counterparts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3,5-Dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. A common approach involves refluxing a hydrazide precursor with carbon disulfide in ethanol in the presence of potassium hydroxide, followed by acidification to precipitate the product . Substituted phenyl and pyridyl groups can be introduced by selecting appropriate starting materials, such as 3,5-dimethylphenyl hydrazine and 4-cyanopyridine, to ensure regioselectivity during heterocycle formation .

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

- Methodological Answer :

- NMR and Mass Spectrometry : - and -NMR confirm proton and carbon environments, while high-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., CHNO, MW 235.26) .

- X-ray Diffraction : Single-crystal X-ray analysis using SHELXL software (via SHELX programs) resolves bond lengths, angles, and crystallographic packing .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Melting Point : Determined via differential scanning calorimetry (DSC); analogs with similar substituents (e.g., 3,5-dimethylphenyl) often exhibit melting points >150°C .

- Solubility : Tested in polar (DMSO, ethanol) and nonpolar solvents (hexane) to guide formulation for biological assays .

Advanced Research Questions

Q. How can analogs of this compound be designed for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Replace the 3,5-dimethylphenyl group with electron-withdrawing (e.g., nitro, trifluoromethyl) or electron-donating (e.g., methoxy) groups to modulate electronic effects .

- Heterocycle Modification : Substitute pyridin-4-yl with pyrimidine or isoxazole rings to assess impact on bioactivity .

- Biological Testing : Screen analogs against target enzymes (e.g., kinases, oxidoreductases) to correlate substituents with inhibitory potency .

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?

- Methodological Answer :

- SHELXL Refinement : Use constraints (e.g., DFIX, SIMU) to model disordered regions. For twinned data, apply HKLF5 format in SHELXL to deconvolute overlapping reflections .

- Validation Tools : Cross-check with R values and electron density maps (e.g., Coot) to ensure model accuracy .

Q. What computational strategies predict the biological activity of 1,2,4-oxadiazole derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., membrane-bound pyrophosphatases) .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How can synthetic yields be optimized for scale-up?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cyclization .

- Solvent Optimization : Replace ethanol with microwave-compatible solvents (e.g., DMF) to reduce reaction time .

Q. How do storage conditions affect the stability of 1,2,4-oxadiazole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.